molecular formula C10H24Cl2N2 B1465947 N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride CAS No. 1220027-32-6

N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride

Cat. No.: B1465947
CAS No.: 1220027-32-6
M. Wt: 243.21 g/mol
InChI Key: AAIMYABEGFIURG-UHFFFAOYSA-N
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Description

The compound “n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often found in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The exact method would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This ring structure is non-planar, which allows for increased three-dimensional coverage, a phenomenon known as "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions, including functionalization reactions . The exact reactions would depend on the other functional groups present in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of other functional groups, the stereochemistry of the molecule, and the overall molecular weight would all play a role .

Scientific Research Applications

Thermodynamic and Thermophysical Properties

The compound n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride belongs to a class of organic nitrogen compounds whose thermodynamic and thermophysical properties have been the subject of scientific research. A study by Das et al. (1993) provided comprehensive data on the properties of related compounds, including butanamine and pyrrolidine derivatives. The research offers valuable information such as boiling, freezing, and triple point temperatures, critical constants, vapor pressure, and enthalpy of vaporization, essential for understanding the behavior of these compounds in various conditions (Das et al., 1993).

Crystal Structure and Antifungal Activity

Compounds structurally related to n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride have been explored for their potential antifungal properties. Xue Si (2009) synthesized a novel compound with a pyridine structure and analyzed its crystal structure, demonstrating significant antifungal activity against several pathogens. This suggests potential applications in combating fungal diseases (Xue Si, 2009).

Radiolytic Products Identification

The study of radiolytic products of nitrogen compounds, including derivatives of pyrrolidine, reveals significant insights into the chemical changes these compounds undergo upon radiation exposure. Ahn et al. (2004) identified major radiolytic components in N-nitrosopyrrolidine, providing a deeper understanding of the chemical behavior and stability of these compounds under gamma irradiation (Ahn et al., 2004).

Molecular Modeling in Antiarrhythmic Agents

The structural and molecular modeling of compounds related to n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride, particularly in the context of antiarrhythmic agents, has been a subject of research. Sui and Codding (1995) analyzed the crystal structures of three class I antiarrhythmic agents, highlighting the importance of the pyrrolidine ring's orientation and the intermolecular hydrogen bonding in determining the compounds' efficacy (Sui & Codding, 1995).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. Many compounds with a pyrrolidine ring have biological activity, but the exact effects can vary widely .

Future Directions

Pyrrolidine derivatives are of great interest in drug discovery due to their wide range of biological activities . Future research may focus on synthesizing new pyrrolidine derivatives and studying their properties and activities.

Properties

IUPAC Name

N-methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-4-8-12(2)9-10-6-5-7-11-10;;/h10-11H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIMYABEGFIURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1CCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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